
Mivacurium
Vue d'ensemble
Description
Mivacurium chloride is a short-acting, benzylisoquinoline-derived, non-depolarizing neuromuscular blocking agent (NMBA) used to facilitate endotracheal intubation and muscle relaxation during surgery. Its rapid hydrolysis by plasma cholinesterase (pseudocholinesterase) results in a short duration of action, making it suitable for procedures requiring quick recovery . This compound exists as three stereoisomers: trans-trans (52–60%), cis-trans (34–40%), and cis-cis (4–8%). The trans-trans and cis-trans isomers are equipotent and rapidly metabolized, while the cis-cis isomer is 1/13th as potent and has a prolonged half-life .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorure de mivacurium est synthétisé par un processus réactionnel en deux étapes. Les matières premières comprennent l'acide (E)-oct-4-ène-1,8-dioïque et la ®-(+)-5’-méthoxylaudanosine . La première étape implique la réaction de ces matières premières pour former un intermédiaire, qui est ensuite réagi pour produire du chlorure de this compound. Les conditions réactionnelles impliquent généralement l'utilisation de dichlorométhane comme solvant et l'ajout de sels inorganiques appropriés .
Méthodes de production industrielle : La production industrielle du chlorure de this compound implique l'extraction du composé d'une solution aqueuse en utilisant du dichlorométhane. Le dichlorométhane est ensuite évaporé pour obtenir un solide amorphe, qui est dissous dans du méthanol et réévaporé pour obtenir un produit hautement pur . Cette méthode est rentable et convient à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorure de mivacurium subit une hydrolyse par la cholinestérase plasmatique, qui est sa principale voie métabolique . Il ne subit pas de dégradation de Hoffman, contrairement à certains autres agents bloquant neuromusculaire .
Réactifs et conditions courants : La réaction d'hydrolyse implique l'utilisation de la cholinestérase plasmatique comme catalyseur. Cet enzyme décompose le chlorure de this compound en ses métabolites inactifs .
Produits principaux : Les principaux produits formés à partir de l'hydrolyse du chlorure de this compound sont des métabolites inactifs qui sont excrétés par l'organisme .
4. Applications de la Recherche Scientifique
Le chlorure de this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est utilisé comme complément à l'anesthésie générale pour faciliter l'intubation trachéale et fournir un relâchement musculaire squelettique pendant la chirurgie ou la ventilation mécanique . Son apparition rapide et sa courte durée d'action le rendent particulièrement utile en anesthésie pédiatrique et pour les interventions chirurgicales courtes . De plus, le chlorure de this compound est utilisé dans des études de recherche pour comprendre la pharmacocinétique et la pharmacodynamie des agents bloquant neuromusculaire .
5. Mécanisme d'Action
Le chlorure de this compound exerce ses effets en se liant de manière compétitive aux récepteurs cholinergiques de la plaque motrice, antagonisant ainsi l'action de l'acétylcholine . Cela entraîne un blocage de la transmission neuromusculaire, conduisant à un relâchement musculaire. Le blocage neuromusculaire produit par le chlorure de this compound est facilement antagonisé par les inhibiteurs de l'acétylcholinestérase, tels que la néostigmine .
Composés Similaires:
- Atracurium
- Cisatracurium
- Vecuronium
- Rocuronium
Comparaison : Le chlorure de this compound est unique parmi les agents bloquant neuromusculaire en raison de son apparition rapide et de sa courte durée d'action . Contrairement à l'atracurium et au cisatracurium, le chlorure de this compound ne subit pas de dégradation de Hoffman et dépend principalement de la cholinestérase plasmatique pour son métabolisme . Cela le rend particulièrement adapté aux interventions chirurgicales courtes et à l'anesthésie pédiatrique. De plus, le chlorure de this compound a une puissance inférieure à celle de certains de ses isomères, comme le cisatracurium .
Applications De Recherche Scientifique
Pharmacological Profile
Mivacurium is characterized by its rapid onset and short duration of action, with an elimination half-life of approximately 2.6 to 3 minutes. It is primarily hydrolyzed by plasma cholinesterase, which contributes to its quick recovery profile, making it advantageous for use in ambulatory anesthesia where rapid recovery is essential .
Mechanism of Action:
this compound operates by competitively binding to cholinergic receptors at the neuromuscular junction, inhibiting the action of acetylcholine and thereby blocking neuromuscular transmission. This blockade can be reversed with anticholinesterase agents such as neostigmine, although spontaneous recovery is typically rapid enough that routine reversal may not be necessary .
Clinical Applications
-
Ambulatory Surgery:
This compound is particularly beneficial in outpatient surgical settings due to its rapid onset and short duration. A study involving patients undergoing elective vitreoretinal surgery demonstrated that varying maintenance doses of this compound effectively maintained neuromuscular blockade with minimal postoperative residual effects . -
Pediatric Anesthesia:
In pediatric patients, this compound has shown promising results for fast-track anesthesia. Research indicates that it provides superior intubation conditions compared to other NMBAs, with significantly shorter recovery times from neuromuscular blockade . This is crucial in pediatric cardiac surgeries where rapid recovery is vital for minimizing postoperative complications. -
Cardiac Surgery:
This compound has been applied in fast-track anesthesia protocols for cardiac procedures, such as transthoracic device closure of ventricular septal defects (VSDs). Studies reveal that it results in shorter postoperative mechanical ventilation times and reduced ICU stays compared to longer-acting alternatives . -
Surgical Procedures Requiring Rapid Recovery:
This compound's properties make it ideal for surgeries like laparoscopic cholecystectomy and other minimally invasive procedures where quick patient turnover is desired. Its use allows for efficient anesthesia management while minimizing the risk of prolonged neuromuscular blockade .
Safety and Adverse Effects
While this compound is generally well-tolerated, it can cause histamine release, particularly with large doses or rapid administration. This may lead to side effects such as skin flushing and hypotension . Clinicians must monitor patients closely during administration to mitigate these risks.
Comparative Efficacy
The following table summarizes key studies comparing this compound with other neuromuscular blockers:
Mécanisme D'action
Mivacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine . This results in a blockade of neuromuscular transmission, leading to muscle relaxation. The neuromuscular block produced by this compound chloride is readily antagonized by acetylcholinesterase inhibitors, such as neostigmine .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: Key Pharmacological Comparisons
Compound | Class | Onset (min) | Duration (min) | Metabolism | ED₅₀ (mg/kg) | Clinical Use |
---|---|---|---|---|---|---|
Mivacurium | Benzylisoquinoline | 2.4–3.5 | 15–25 | Plasma cholinesterase | 0.053–0.073 | Pediatric, short procedures, TIVA |
Succinylcholine | Depolarizing | 1–1.5 | 5–10 | Plasma cholinesterase | 0.3–0.6 | Rapid intubation, ECT |
Rocuronium | Aminosteroid | 1–1.5 | 30–60 | Hepatic (CYP450) | 0.3–0.6 | Rapid sequence induction, ICU |
Atracurium | Benzylisoquinoline | 2–3 | 20–35 | Hofmann elimination | 0.2–0.25 | Renal/hepatic impairment |
Vecuronium | Aminosteroid | 2–3 | 30–60 | Hepatic (CYP450) | 0.04–0.06 | Long procedures |
Cisatracurium | Benzylisoquinoline | 2–3 | 40–60 | Hofmann elimination | 0.05–0.1 | Critical care, organ dysfunction |
Key Findings :
- Onset : this compound’s onset (2.4–3.5 min) is slower than succinylcholine (1–1.5 min) but comparable to atracurium and vecuronium . Rocuronium achieves rapid onset (1–1.5 min) similar to succinylcholine .
- Duration: this compound’s duration (15–25 min) is intermediate between succinylcholine (5–10 min) and aminosteroids like rocuronium (30–60 min) .
- Metabolism: Unlike aminosteroids (hepatic), this compound and succinylcholine rely on plasma cholinesterase. However, this compound’s hydrolysis is slower than succinylcholine, contributing to longer recovery .
Table 2: Adverse Effects and Reversal
Compound | Histamine Release | Cardiovascular Effects | Reversal Agent (Time to Recovery) |
---|---|---|---|
This compound | Dose-dependent | Transient hypotension, flushing | Edrophonium (fastest), Neostigmine |
Succinylcholine | Rare | Bradycardia, hyperkalemia | Spontaneous (no reversal needed) |
Atracurium | Moderate | Hypotension, bronchospasm | Neostigmine, Sugammadex |
Rocuronium | Minimal | Stable hemodynamics | Sugammadex (most effective) |
Key Findings :
- Cardiovascular Effects : this compound causes dose-dependent hypotension due to histamine release via MRGPRX2 receptors, particularly at doses >0.2 mg/kg . This contrasts with rocuronium, which has minimal hemodynamic impact .
- Reversal: Edrophonium reverses this compound-induced blockade 30–50% faster than neostigmine, though both are effective . Sugammadex is ineffective for benzylisoquinolines but preferred for aminosteroids like rocuronium .
Special Populations and Drug Interactions
- Pediatrics : this compound’s ED₉₅ in infants is 85–89 µg/kg under halothane anesthesia, with recovery comparable to adults. However, intubating conditions are less optimal than succinylcholine due to slower onset .
- Renal Impairment : this compound’s duration is prolonged in renal failure due to reduced pseudocholinesterase activity, unlike atracurium (Hofmann elimination) .
- Drug Synergy : Combining this compound with rocuronium produces synergistic neuromuscular blockade (ED₅₀ of mixture = 62% predicted), though onset times remain unchanged .
Activité Biologique
Mivacurium is a nondepolarizing neuromuscular blocking agent primarily used in anesthesia to facilitate tracheal intubation and to provide muscle relaxation during surgery. This article explores its biological activity, pharmacological properties, clinical applications, and relevant research findings.
This compound is a benzylisoquinolinium compound , structurally related to atracurium. It acts by binding to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting the action of acetylcholine, which leads to muscle paralysis. The drug is characterized by its rapid onset and short duration of action due to its metabolism by plasma cholinesterase, which hydrolyzes it into inactive metabolites.
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile:
- Onset Time : Approximately 2-3 minutes for effective neuromuscular block.
- Duration of Action : Typically lasts 15-20 minutes in adults; about 10 minutes in pediatric patients aged 2-12 years.
- Recovery Time : Spontaneous recovery is generally complete within 25-30 minutes for adults .
The following table summarizes the pharmacokinetic parameters observed in clinical studies:
Parameter | Adult Patients (n=12) | Geriatric Patients (n=8) |
---|---|---|
Plasma Clearance (mL/min/kg) | 54 (34 - 129) | 32 (18 - 55) |
Half-life (trans-trans isomer) | 1.3 ± 0.3 minutes | Not specified |
Half-life (cis-trans isomer) | 0.8 ± 0.2 minutes | Not specified |
Clinical Efficacy
Clinical studies have demonstrated that this compound provides effective conditions for tracheal intubation comparable to succinylcholine but with a significantly shorter duration of action. In a study involving patients undergoing elective surgeries, this compound was administered at varying rates to assess its efficacy and recovery times:
- Infusion Rates :
- Group M1: 3 μg/(kg·min)
- Group M2: 6 μg/(kg·min)
- Group M3: 9 μg/(kg·min)
Results indicated that higher infusion rates led to prolonged recovery times from neuromuscular blockade, with significant differences noted between groups .
Safety Profile and Side Effects
This compound is generally well-tolerated; however, it can cause histamine release leading to cardiovascular effects such as hypotension. Interpatient variability in susceptibility to these effects has been observed. Notably, patients with atypical plasma cholinesterase activity may experience prolonged neuromuscular blockade and should avoid this compound administration .
Case Studies
- Outpatient Surgery : In a comparative study assessing this compound versus succinylcholine in outpatient settings, this compound provided adequate intubation conditions with a favorable recovery profile. The study highlighted that this compound's shorter duration allows for quicker recovery post-surgery, making it suitable for outpatient procedures .
- Pediatric Use : A case series involving pediatric patients demonstrated that this compound effectively facilitated intubation with minimal side effects, reinforcing its safety profile in younger populations .
Q & A
Q. Basic: What is the mechanism of neuromuscular blockade induced by Mivacurium, and what experimental models are optimal for studying this?
Methodological Answer:
this compound is a benzylisoquinoline-derived, non-depolarizing neuromuscular blocking agent (NMBA) that competitively inhibits nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. To study its mechanism:
- In vitro models : Use MRGPRX2-transfected HEK293 cells to assess receptor-mediated calcium influx . LAD2 mast cell lines can quantify histamine release via ELISA or fluorometric assays .
- In vivo models : Anesthetized cats or C57 wild-type mice are employed to evaluate dose-dependent neuromuscular blockade (e.g., train-of-four monitoring) and autonomic effects (e.g., blood pressure changes) .
Q. Basic: How is this compound metabolized, and what methodologies quantify its hydrolysis kinetics in plasma?
Methodological Answer:
this compound is hydrolyzed by plasma cholinesterase (BChE) into inactive metabolites. To assess hydrolysis:
- Enzyme kinetics : Use high-performance liquid chromatography (HPLC) or mass spectrometry to measure hydrolysis rates in human plasma samples incubated with this compound .
- Genetic screening : Identify BChE variants via PCR amplification and Sanger sequencing of the BCHE gene to correlate hydrolysis efficiency with genotype .
Q. Basic: What preclinical methodologies detect this compound-induced histamine release and pseudo-allergic reactions?
Methodological Answer:
- Mast cell degranulation assays : Incubate LAD2 cells with this compound and quantify β-hexosaminidase release .
- In vivo models : Administer this compound to C57 mice and measure plasma histamine levels (ELISA) and body temperature changes .
- Receptor specificity : Compare calcium influx in MRGPRX2-transfected vs. wild-type HEK293 cells to confirm receptor involvement .
Q. Advanced: How do this compound’s stereoisomers differ in neuromuscular and autonomic effects?
Methodological Answer:
this compound comprises three stereoisomers (trans-trans, cis-trans, cis-cis), with the trans-trans isomer (1309U83) contributing predominantly to neuromuscular blockade. To isolate isomer-specific effects:
- Chromatographic separation : Use chiral HPLC to purify isomers .
- In vivo testing : Administer individual isomers to cats and measure neuromuscular blockade (via ulnar nerve stimulation) and autonomic responses (e.g., heart rate variability) .
- Dose-response modeling : Compare ED₅₀ values for neuromuscular blockade and hemodynamic changes across isomers .
Q. Advanced: How do butyrylcholinesterase (BChE) genetic variants affect this compound’s duration of action, and what molecular techniques identify these variants?
Methodological Answer:
- Genotyping : Perform whole-exome sequencing or targeted PCR of the BCHE gene to identify mutations (e.g., atypical or silent alleles) .
- Phenotype-genotype correlation : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in patients with homozygous/compound heterozygous mutations, measuring plasma this compound levels (LC-MS/MS) and recovery time (acceleromyography) .
- Pedigree analysis : Construct family trees to trace inheritance patterns of BChE mutations .
Q. Advanced: How can researchers resolve contradictions in this compound dose-response data across studies?
Methodological Answer:
- Standardized protocols : Adopt consistent nerve stimulation patterns (e.g., 2 Hz for 2s every 10s) and monitoring tools (e.g., calibrated acceleromyography) .
- Meta-analysis : Pool data from multiple studies using random-effects models to account for inter-study heterogeneity. Adjust for covariates like BChE activity and anesthesia type .
- Reanalysis of raw data : Apply nonlinear mixed-effects modeling (NONMEM) to historical datasets to refine ED₅₀ estimates .
Q. Advanced: What in vitro models elucidate mechanisms behind this compound’s pseudo-allergic reactions?
Methodological Answer:
- MRGPRX2 activation assays : Transfect HEK293 cells with MRGPRX2 and measure intracellular Ca²⁺ flux (Fluo-4 AM dye) post-Mivacurium exposure .
- siRNA knockdown : Silence MRGPRX2 in LAD2 cells and compare histamine release with wild-type cells to confirm receptor dependency .
- Comparative studies : Test this compound analogs to identify structural determinants of MRGPRX2 activation .
Propriétés
IUPAC Name |
bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVYCEVXHALBSC-OTBYEXOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H80N2O14+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048333 | |
Record name | Mivacurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1029.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Mivacurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.26e-05 g/L | |
Record name | Mivacurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. | |
Record name | Mivacurium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133814-19-4, 106791-40-6 | |
Record name | Mivacurium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133814-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mivacurium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivacurium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mivacurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mivacurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.